molecular formula C13H22O2 B14395640 2-(2-Oxohexyl)cycloheptan-1-one CAS No. 89506-37-6

2-(2-Oxohexyl)cycloheptan-1-one

Cat. No.: B14395640
CAS No.: 89506-37-6
M. Wt: 210.31 g/mol
InChI Key: HKOSBNIAPRTRBR-UHFFFAOYSA-N
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Description

2-(2-Oxohexyl)cycloheptan-1-one is a chemical compound with the molecular formula C13H22O2 It is a cyclic ketone with a seven-membered ring structure, which includes a hexyl side chain and an oxo group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxohexyl)cycloheptan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cycloheptanone with hexanal in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of an acid or base catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The choice of solvents, temperature, and pressure conditions are carefully controlled to ensure the consistent production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxohexyl)cycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Oxohexyl)cycloheptan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Oxohexyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various chemical reactions, such as nucleophilic addition or condensation reactions, which can alter the structure and function of biomolecules. These interactions can lead to changes in cellular processes and biological activities.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanone: A simpler ketone with a seven-membered ring structure.

    2-Hexylcycloheptanone: Similar structure but lacks the oxo group.

    Cyclohexanone: A six-membered ring ketone with similar reactivity.

Uniqueness

2-(2-Oxohexyl)cycloheptan-1-one is unique due to its combination of a seven-membered ring and a hexyl side chain with an oxo group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

89506-37-6

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2-(2-oxohexyl)cycloheptan-1-one

InChI

InChI=1S/C13H22O2/c1-2-3-8-12(14)10-11-7-5-4-6-9-13(11)15/h11H,2-10H2,1H3

InChI Key

HKOSBNIAPRTRBR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC1CCCCCC1=O

Origin of Product

United States

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